molecular formula C19H23N5O B6787905 N-(2,2-dimethyl-3-phenoxycyclobutyl)-N,1-dimethylpyrazolo[3,4-d]pyrimidin-4-amine

N-(2,2-dimethyl-3-phenoxycyclobutyl)-N,1-dimethylpyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B6787905
M. Wt: 337.4 g/mol
InChI Key: GZUZXLLQTVYDTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,2-dimethyl-3-phenoxycyclobutyl)-N,1-dimethylpyrazolo[3,4-d]pyrimidin-4-amine is a synthetic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives.

Properties

IUPAC Name

N-(2,2-dimethyl-3-phenoxycyclobutyl)-N,1-dimethylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O/c1-19(2)15(10-16(19)25-13-8-6-5-7-9-13)23(3)17-14-11-22-24(4)18(14)21-12-20-17/h5-9,11-12,15-16H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZUZXLLQTVYDTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1OC2=CC=CC=C2)N(C)C3=NC=NC4=C3C=NN4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2,2-dimethyl-3-phenoxycyclobutyl)-N,1-dimethylpyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available starting materialsCommon synthetic routes involve cyclization reactions, nucleophilic substitutions, and coupling reactions under controlled conditions .

Chemical Reactions Analysis

N-(2,2-dimethyl-3-phenoxycyclobutyl)-N,1-dimethylpyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy or cyclobutyl groups using reagents like halides or amines.

    Coupling Reactions: Suzuki-Miyaura coupling reactions can be used to introduce additional functional groups

Mechanism of Action

The mechanism of action of N-(2,2-dimethyl-3-phenoxycyclobutyl)-N,1-dimethylpyrazolo[3,4-d]pyrimidin-4-amine involves the inhibition of specific protein kinases such as CDK2 and EGFR tyrosine kinase. These kinases play crucial roles in cell cycle regulation and signal transduction pathways. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

N-(2,2-dimethyl-3-phenoxycyclobutyl)-N,1-dimethylpyrazolo[3,4-d]pyrimidin-4-amine is compared with other pyrazolo[3,4-d]pyrimidine derivatives such as:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.